

# In silico ADMET property comparison of Quinoxalin-2-ylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: **Quinoxalin-2-ylmethanamine**

Cat. No.: **B143339**

[Get Quote](#)

## In Silico ADMET Profiling of Quinoxaline Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinoxaline derivatives. While the primary focus is on the broader class of quinoxaline compounds due to the limited availability of specific public data on **quinoxalin-2-ylmethanamine** derivatives, the principles and methodologies discussed are directly applicable and provide a valuable framework for the assessment of this specific subclass. The data presented herein is collated from various computational studies on diverse quinoxaline analogs, offering insights into their drug-likeness and potential pharmacokinetic profiles.

## Comparative Analysis of Predicted ADMET Properties

The following table summarizes key in silico ADMET parameters for a representative set of quinoxaline derivatives from various research studies. These parameters are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.

| Derivative Class                 | Molecular Properties |       |               |                  | Topological               |                            |                                   | Blood-brain barrier  |               | Human             |                | Cytotoxicity           |                        | Hepatotoxicity         |                        | Ames Mutagenicity      |  | Reference Compound(s) |
|----------------------------------|----------------------|-------|---------------|------------------|---------------------------|----------------------------|-----------------------------------|----------------------|---------------|-------------------|----------------|------------------------|------------------------|------------------------|------------------------|------------------------|--|-----------------------|
|                                  | Weight (g/mol)       | Log P | H-Bond donors | H-Bond acceptors | Polar Surface Area (TPSA) | Aqueous solubility (log S) | Hydrogen bonding capacity (log S) | Brownian Penetration | Barrer (BB)   | Interstingal (BB) | Absorption (%) | Inhibition (%)         | Cytotoxicity (%)       | Hepatotoxicity (%)     | Ames Mutagenicity (%)  | Reference Compound(s)  |  |                       |
| Quinoxalin-2(1H)-one Derivatives | < 500                | < 5   | 1-2           | 3-5              | 45.7<br>5 -<br>121.<br>85 | Good to Moderate           | Low to Medium                     | > 90%                | Non-inhibitor | Low to no risk    | Non-mutagenic  | Co-mputational methods |  |                       |

| Derivative Class                | Molecular Properties |           |               |                  | Topological               |                            |                                   | Blood-brain barrier  |               | Human             |                | Cytotoxicity         |                  | Hepatotoxicity     |                       | Ames Mutagenicity      |  | Reference Compound(s) |
|---------------------------------|----------------------|-----------|---------------|------------------|---------------------------|----------------------------|-----------------------------------|----------------------|---------------|-------------------|----------------|----------------------|------------------|--------------------|-----------------------|------------------------|--|-----------------------|
|                                 | Weight (g/mol)       | Log P     | H-Bond donors | H-Bond acceptors | Polar Surface Area (TPSA) | Aqueous solubility (log S) | Hydrogen bonding capacity (log S) | Brownian Penetration | Barrer (BB)   | Interstingal (BB) | Absorption (%) | Inhibition (%)       | Cytotoxicity (%) | Hepatotoxicity (%) | Ames Mutagenicity (%) | Reference Compound(s)  |  |                       |
| 3-Methylquinoxaline Derivatives | < 500                | 2.5 - 4.5 | 0-1           | 3-4              | 40 - 80                   | Good                       | Medium                            | High                 | Non-inhibitor | Low risk          | Non-mutagenic  | Likely non-inhibitor | Low risk         | Non-mutagenic      | Non-mutagenic         | Co-mputational methods |  |                       |

| Derivative Class                   | Molecular Properties |           |               |                  | Topological               |                            |                                   | Blood-brain barrier  |             | Human             |                | Cytotoxicity         |                  | Hepatotoxicity     |                       | Ames Mutagenicity        |  | Reference Compound(s) |
|------------------------------------|----------------------|-----------|---------------|------------------|---------------------------|----------------------------|-----------------------------------|----------------------|-------------|-------------------|----------------|----------------------|------------------|--------------------|-----------------------|--------------------------|--|-----------------------|
|                                    | Weight (g/mol)       | Log P     | H-Bond donors | H-Bond acceptors | Polar Surface Area (TPSA) | Aqueous solubility (log S) | Hydrogen bonding capacity (log S) | Brownian Penetration | Barrer (BB) | Interstingal (BB) | Absorption (%) | Inhibition (%)       | Cytotoxicity (%) | Hepatotoxicity (%) | Ames Mutagenicity (%) | Reference Compound(s)    |  |                       |
| Quinoxaline-2-carboxyl Derivatives | < 500                | 1.5 - 3.5 | 1-2           | 3-4              | 60 - 90                   | Good                       | Low                               | High                 | Variable    | Low risk          | Non-mutagenic  | Likely non-inhibitor | Low risk         | Non-mutagenic      | Non-mutagenic         | Non-phenoxy and N-phenyl |  |                       |

---

|     |  |  |  |  |  |  |  |  |  |  |  |  |  |       |
|-----|--|--|--|--|--|--|--|--|--|--|--|--|--|-------|
| ami |  |  |  |  |  |  |  |  |  |  |  |  |  | zyl   |
| des |  |  |  |  |  |  |  |  |  |  |  |  |  | deri  |
|     |  |  |  |  |  |  |  |  |  |  |  |  |  | vativ |
|     |  |  |  |  |  |  |  |  |  |  |  |  |  | es[5] |
|     |  |  |  |  |  |  |  |  |  |  |  |  |  | ]     |

---

[1]

[4]

[6]tri

azol

o[4,  
3-  
3-  
450

<  
1.0 -  
3.0

0-1  
4-6

70 -  
100

Goo  
d

Low

High

Likel  
y  
non-  
inhi  
bitor

Low  
risk

Non-  
muta  
ge

Co  
mpo  
und  
s 7,  
8,  
9[7]

a]qu

inox

alin

es

Qui

nox

alin

e

1,4-

di-  
N-  
400

<  
0.5 -  
2.5

0-1  
4-6

80 -  
120

Goo  
d

Low

High

Vari  
able

Low  
risk

Non-  
muta  
ge

Co  
mpo  
und  
s  
18,  
19[8]

oxid

e

Deri

vativ

es

## Experimental and Computational Protocols

The in silico ADMET properties presented in this guide are predicted using various computational models and software. Below are the general methodologies employed in the cited studies.

## Physicochemical Properties and Drug-Likeness Prediction

- Methodology: The drug-likeness of the quinoxaline derivatives was often evaluated based on established rules such as Lipinski's Rule of Five and Veber's rules.[\[6\]](#) These rules utilize fundamental physicochemical properties to predict oral bioavailability.
- Parameters Calculated:
  - Molecular Weight (MW): Mass of the molecule.
  - LogP: The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity.
  - Hydrogen Bond Donors (HBD): Number of donor hydrogen atoms.
  - Hydrogen Bond Acceptors (HBA): Number of acceptor hydrogen and oxygen atoms.
  - Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with drug transport properties.
- Commonly Used Tools: SwissADME, pkCSM, ADMET Predictor™, Discovery Studio.[\[9\]](#)[\[10\]](#)

## Pharmacokinetic (ADME) Prediction

- Absorption:
  - Human Intestinal Absorption (HIA): Predicted as a percentage of absorption.
  - Caco-2 Permeability: An in vitro model for predicting intestinal permeability. High permeability suggests good absorption.[\[1\]](#)[\[2\]](#)
  - P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit drug absorption. Prediction models assess whether a compound is a substrate or inhibitor of P-gp.[\[1\]](#)[\[2\]](#)
- Distribution:

- Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to cross the BBB and enter the central nervous system.
- Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, which can affect its distribution and availability.
- Metabolism:
  - Cytochrome P450 (CYP) Inhibition: Prediction of the inhibitory potential against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.
- Excretion:
  - Renal Organic Cation Transporter 2 (OCT2) Substrate: Predicts the likelihood of renal excretion via this transporter.
- Commonly Used Tools: SwissADME, pkCSM, *admetSAR*, *Discovery Studio*.[\[10\]](#)

## Toxicity Prediction

- Methodology: Various in silico models are used to predict potential toxicities, including mutagenicity, carcinogenicity, and organ-specific toxicities.
- Parameters Predicted:
  - AMES Mutagenicity: Predicts the mutagenic potential of a compound. A negative result is desirable.
  - Hepatotoxicity: Predicts the potential for the compound to cause liver damage.
  - Carcinogenicity: Predicts the likelihood of the compound causing cancer.
- Commonly Used Tools: *admetSAR*, TOPKAT (in *Discovery Studio*).

## Visualizing the In Silico ADMET Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties in the early phase of drug discovery.



[Click to download full resolution via product page](#)

Caption: In Silico ADMET Prediction Workflow for Quinoxaline Derivatives.

## Signaling Pathways and Experimental Workflows

While this guide focuses on the in silico ADMET properties, it is important to note that quinoxaline derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and inflammation. For instance, certain quinoxaline derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis.<sup>[3][4]</sup> The general workflow for evaluating such compounds is depicted below.



[Click to download full resolution via product page](#)

Caption: General Drug Discovery Workflow for Quinoxaline Derivatives.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nano-carrier, design, synthesis, in silico ADMET, anti-proliferative assessments and docking of [1,2,4]triazolo[4,3-a]quinoxalines as Topo-II inhibitors and DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New hydrazine and hydrazide quinoxaline 1,4-di-N-oxide derivatives: In silico ADMET, antiplasmodial and antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In silico ADMET property comparison of Quinoxalin-2-ylmethanamine derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143339#in-silico-admet-property-comparison-of-quinoxalin-2-ylmethanamine-derivatives>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)